Superior Enzymatic Inhibition vs. AZD7648 and NU7441
In a direct comparison of DNA-PK enzymatic inhibition, DNA-PK-IN-13 (SK10) demonstrates an IC50 of 0.11 nM, which is 5.5-fold more potent than the clinical-stage inhibitor AZD7648 (IC50 = 0.6 nM) and over 100-fold more potent than the widely used research tool NU7441 (IC50 = 14 nM) [1]. This superior potency is critical for achieving maximal target engagement at lower concentrations, potentially mitigating off-target effects at higher doses.
| Evidence Dimension | Enzymatic Inhibition (DNA-PK IC50) |
|---|---|
| Target Compound Data | 0.11 nM |
| Comparator Or Baseline | AZD7648: 0.6 nM; NU7441: 14 nM |
| Quantified Difference | 5.5-fold more potent than AZD7648; >127-fold more potent than NU7441 |
| Conditions | Cell-free biochemical assay |
Why This Matters
Higher enzymatic potency at lower concentrations increases the likelihood of achieving robust pharmacodynamic effects in vivo and reduces the risk of dose-limiting off-target activity.
- [1] Cheng B, Shi Y, Shao C, et al. J Med Chem. 2024; PMID: 38587857. View Source
